Retra
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Overview
Description
Retra is a small-molecule compound known for its ability to reactivate mutant p53 proteins in cancer cells. Mutant p53 is present in nearly half of all cancer cases and contributes to malignancy by blocking the function of p73, a member of the p53 family. This compound specifically targets and suppresses mutant p53-bearing tumor cells by releasing p73 from the inhibitory complex with mutant p53, thereby restoring its tumor-suppressor functions .
Preparation Methods
Retra can be synthesized through a series of chemical reactions involving the formation of a thioethanone structure. The synthetic route typically involves the reaction of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone with appropriate reagents under controlled conditions. The compound is then purified and characterized using standard techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Retra undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
Retra has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the reactivation of mutant p53 proteins and the role of p73 in tumor suppression.
Biology: The compound is employed in cellular studies to investigate the mechanisms of p53 and p73 interactions and their effects on cell cycle regulation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment, specifically targeting tumors with mutant p53 proteins. .
Mechanism of Action
Retra exerts its effects by disrupting the interaction between mutant p53 and p73. This disruption leads to the release of p73, which can then activate a set of p53-regulated genes involved in tumor suppression. The molecular targets of this compound include the mutant p53-p73 complex, and the pathways involved are primarily related to apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Retra is unique in its ability to specifically target mutant p53 proteins and release p73. Similar compounds include:
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVDVMJZKDBIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676881 |
Source
|
Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-52-3, 1036069-26-7 |
Source
|
Record name | Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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